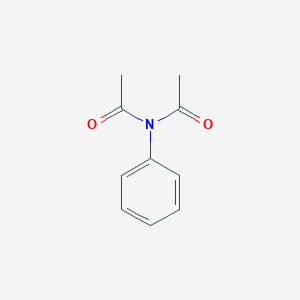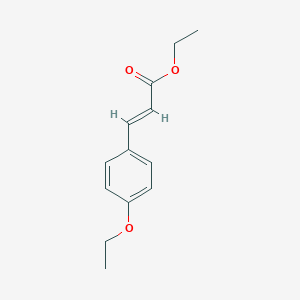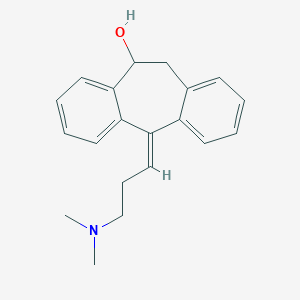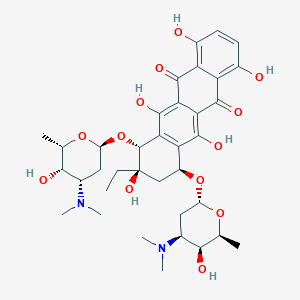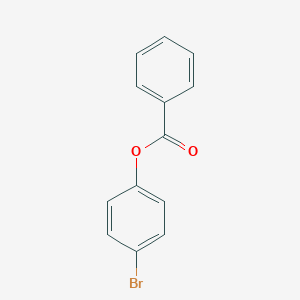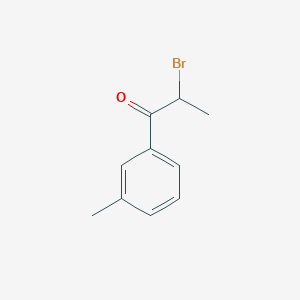
2-Bromo-1-(3-methylphenyl)propan-1-one
説明
Synthesis Analysis
The synthesis of compounds structurally related to 2-Bromo-1-(3-methylphenyl)propan-1-one involves versatile reagents and methodologies. For example, 2,3-dibromo-1-(phenylsulfonyl)-1-propene serves as a versatile reagent for synthesizing furans and cyclopentenones, showcasing the chemical flexibility and reactivity of brominated organic compounds (Watterson et al., 2003). Such methodologies underline the strategic use of bromine and sulfonyl groups in constructing complex organic frameworks.
Molecular Structure Analysis
The crystal structure and molecular geometry of compounds related to 2-Bromo-1-(3-methylphenyl)propan-1-one, such as (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one, have been elucidated through X-ray diffraction. These studies reveal intricate details like dihedral angles, unit cell dimensions, and intermolecular interactions, highlighting the importance of structural analysis in understanding the physical and chemical behavior of brominated compounds (Thanigaimani et al., 2015).
Chemical Reactions and Properties
Research on 1-bromo-3-buten-2-one as a building block in organic synthesis provides insights into the reactivity patterns of brominated ketones, including their ability to form heterocycles and carbocycles under various reaction conditions (Westerlund et al., 2001). Such studies are crucial for developing new synthetic routes and understanding the fundamental reactivity of brominated organic molecules.
Physical Properties Analysis
The physical properties of brominated compounds, such as melting points, boiling points, and solubility, are essential for their practical application in synthesis and industrial processes. Detailed analysis of these properties helps in the optimization of reaction conditions and the development of new materials and chemicals.
Chemical Properties Analysis
The chemical properties of 2-Bromo-1-(3-methylphenyl)propan-1-one and related compounds, including reactivity with various nucleophiles and electrophiles, stereoselectivity, and functional group transformations, are of significant interest. Studies on the use of bromo/chloro to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates illustrate the strategic use of halogens to influence reaction pathways and outcomes (Wang et al., 2010).
科学的研究の応用
Synthesis and Characterization of Antimicrobial Agents : Doraswamy and Ramana (2013) detailed the synthesis and characterization of substituted phenyl azetidines, which demonstrate potential as antimicrobial agents. They used related bromophenyl compounds as intermediates in their synthesis process, showcasing the utility of such compounds in developing antimicrobial agents (Doraswamy & Ramana, 2013).
Computational Studies of Cathinones : Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, a class of synthetic drugs. Their research underscores the importance of structural analysis in understanding the properties of such substances, which could be relevant for drug design and forensic science (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Transition-Metal-Free Synthesis of Methyl Ketones : Molinaro et al. (2007) reported a transition-metal-free approach for synthesizing α-aryl methyl ketones. This method, which uses non-toxic starting materials, was applied to the preparation of 1-(3-bromo-4-methylphenyl)propan-2-one, demonstrating a scalable and environmentally friendly synthetic route (Molinaro et al., 2007).
Synthesis of Potential Anesthetics : Stenlake, Patrick, and Sneader (1989) described the synthesis and preliminary study of some ring-substituted arylpropanonamines and their salts as potential intravenous anesthetics. Their work contributes to the exploration of new anesthetic agents (Stenlake, Patrick, & Sneader, 1989).
Chemoenzymatic Strategy Toward Levofloxacin Precursor : Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, valuable precursors of the antimicrobial agent Levofloxacin. This research highlights the intersection of enzymatic processes and organic synthesis in pharmaceutical development (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Safety And Hazards
“2-Bromo-1-(3-methylphenyl)propan-1-one” may cause skin burns and eye damage . It may also cause respiratory irritation . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
特性
IUPAC Name |
2-bromo-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-4-3-5-9(6-7)10(12)8(2)11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGNDYQVUDZPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609264 | |
| Record name | 2-Bromo-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-methylphenyl)propan-1-one | |
CAS RN |
1451-83-8 | |
| Record name | 2-Bromo-1-(3-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



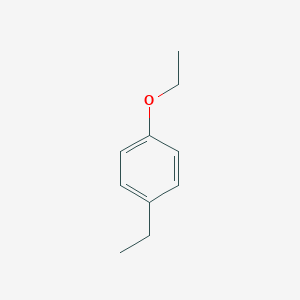
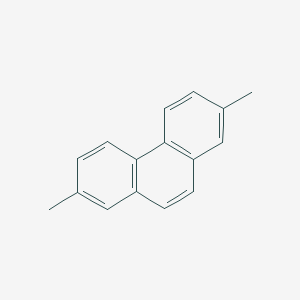

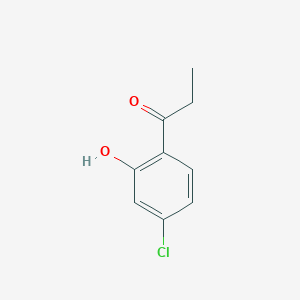
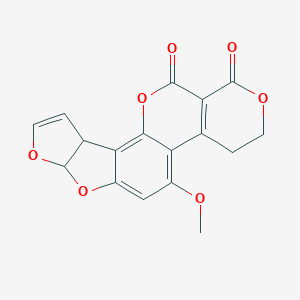
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)
